![molecular formula C12H12BrN3O B12082773 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one CAS No. 77448-87-4](/img/structure/B12082773.png)
7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro-15-2041 is a selective inhibitor of platelet phosphodiesterase, exhibiting notable antithrombotic properties. It inhibits platelet aggregation induced by common agonists in platelet-rich plasma from various species, including humans . The compound enhances prostacyclin-induced platelet inhibition, increases cyclic adenosine monophosphate levels, and inhibits collagen-induced release of serotonin and beta-thromboglobulin .
Preparation Methods
The synthesis of Ro-15-2041 involves several steps, including the formation of the imidazoquinazolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Ro-15-2041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Ro-15-2041.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ro-15-2041 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on platelet function and aggregation.
Medicine: Explored for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of antithrombotic agents and other pharmaceutical products.
Mechanism of Action
Ro-15-2041 exerts its effects by selectively inhibiting platelet phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate within platelets. This results in enhanced platelet inhibition and reduced platelet aggregation . The compound also reduces and normalizes cytosolic free calcium levels in thrombin-stimulated human platelets .
Comparison with Similar Compounds
Ro-15-2041 is unique in its high selectivity and potency as a platelet phosphodiesterase inhibitor. Similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with broader activity across different tissues.
Dipyridamole: Another phosphodiesterase inhibitor with antithrombotic properties but less selectivity compared to Ro-15-2041.
Ro-15-2041 stands out due to its selective inhibition of platelet cyclic adenosine monophosphate-phosphodiesterase activity, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
77448-87-4 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
7-bromo-3,6-dimethyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H12BrN3O/c1-6-8-5-16-7(2)11(17)15-12(16)14-10(8)4-3-9(6)13/h3-4,7H,5H2,1-2H3,(H,14,15,17) |
InChI Key |
IASFSCWLFJGXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


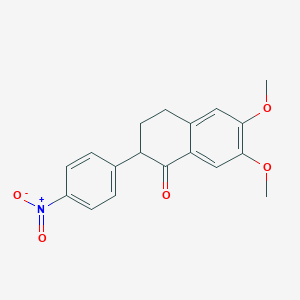
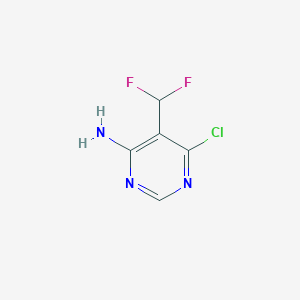
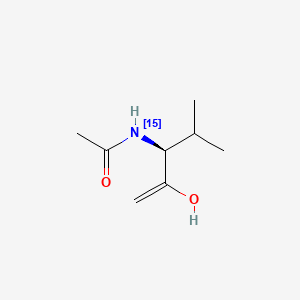
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
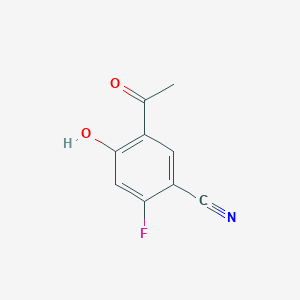
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
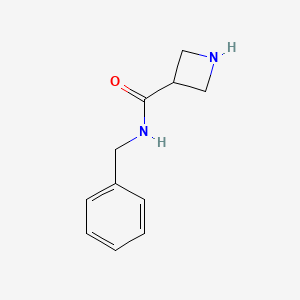


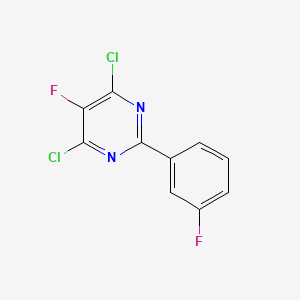
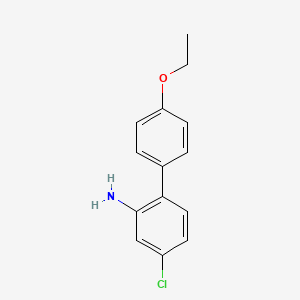
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

